molecular formula C30H43ClO2 B072640 Chloro-K CAS No. 1258-63-5

Chloro-K

Cat. No.: B072640
CAS No.: 1258-63-5
M. Wt: 471.1 g/mol
InChI Key: BFMNXKXZDPXHIG-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-K is a complex organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalenedione core substituted with a chloro group and a long aliphatic chain with multiple methyl groups

Preparation Methods

The synthesis of Chloro-K typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 1,4-naphthoquinone followed by the introduction of the aliphatic chain through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Chloro-K undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chloro-K has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various naphthoquinone derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Chloro-K involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular redox balance.

Comparison with Similar Compounds

Chloro-K can be compared with other naphthoquinone derivatives such as:

    2-Chloro-1,4-naphthoquinone: Similar in structure but lacks the long aliphatic chain.

    2-Amino-3-chloro-1,4-naphthoquinone: Contains an amino group instead of the aliphatic chain.

    2-Chloro-3-methoxy-1,4-naphthoquinone: Substituted with a methoxy group. The uniqueness of this compound lies in its long aliphatic chain, which can influence its solubility, reactivity, and biological activity.

Properties

CAS No.

1258-63-5

Molecular Formula

C30H43ClO2

Molecular Weight

471.1 g/mol

IUPAC Name

2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+

InChI Key

BFMNXKXZDPXHIG-LYBHJNIJSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C

Synonyms

2-chlorophylloquinone
2-chlorovitamin K1
chloro-K
chloro-K, (R-(R*,R*)-(E))-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.